BenchChemオンラインストアへようこそ!

5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole

Lipophilicity Drug‑likeness Medicinal chemistry

5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole (CAS 2551117-59-8) is a fused heterobicyclic compound of the imidazo[2,1-b]thiazole class, bearing a bromine atom at position 5 and methyl groups at positions 2 and 6 on the scaffold. Its molecular formula is C₇H₇BrN₂S with a molecular weight of 231.12 g·mol⁻¹, representing a +78.90 Da mass shift relative to the non‑brominated parent 2,6‑dimethylimidazo[2,1‑b][1,3]thiazole (CAS 102410‑24‑2, MW 152.22 g·mol⁻¹).

Molecular Formula C7H7BrN2S
Molecular Weight 231.11
CAS No. 2551117-59-8
Cat. No. B3001500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole
CAS2551117-59-8
Molecular FormulaC7H7BrN2S
Molecular Weight231.11
Structural Identifiers
SMILESCC1=CN2C(=C(N=C2S1)C)Br
InChIInChI=1S/C7H7BrN2S/c1-4-3-10-6(8)5(2)9-7(10)11-4/h3H,1-2H3
InChIKeyOCFQLWPRRIBZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole (CAS 2551117-59-8): Core Properties and Procurement-Relevant Identity


5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole (CAS 2551117-59-8) is a fused heterobicyclic compound of the imidazo[2,1-b]thiazole class, bearing a bromine atom at position 5 and methyl groups at positions 2 and 6 on the scaffold . Its molecular formula is C₇H₇BrN₂S with a molecular weight of 231.12 g·mol⁻¹, representing a +78.90 Da mass shift relative to the non‑brominated parent 2,6‑dimethylimidazo[2,1‑b][1,3]thiazole (CAS 102410‑24‑2, MW 152.22 g·mol⁻¹) . Imidazo[2,1‑b]thiazoles are privileged scaffolds in medicinal chemistry, with derivatives reported to act as kinase inhibitors (e.g., pan‑RAF, VEGFR‑2), anticancer agents, and antimicrobials [1]. The presence and specific position of the bromine substituent on this scaffold critically influence physicochemical properties, reactivity, and biological target engagement, establishing the identity of this compound as a distinct chemical entity for research and industrial application.

Why 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole Cannot Be Replaced by Other Imidazo[2,1-b]thiazole Analogs: Substitution‑Pattern Evidence


Imidazo[2,1‑b]thiazole derivatives are not functionally interchangeable because the regiochemistry and degree of halogen substitution on the fused bicyclic core produce divergent physicochemical, reactivity, and biological profiles. The title compound bears a single bromine at position 5 with methyl groups at positions 2 and 6, a substitution pattern that is not duplicated by any of its closest commercially‑listed regioisomers: 5‑bromo‑3,6‑dimethyl‑ (CAS 134670‑36‑3) , 2‑bromo‑3,6‑dimethyl‑ (CAS 2803829‑28‑7) , or the dibrominated 2,6‑dibromo‑ analogue (CAS 2757592‑66‑6) . In the imidazo[2,1‑b]thiazole scaffold, the C‑5 position is the most electrophilic site for halogenation, and the resulting C‑Br bond at this locus is a privileged handle for cross‑coupling reactions (Suzuki, Buchwald, etc.) that are unavailable to the 3‑bromo and 2‑bromo isomers [1]. Furthermore, 5‑bromo substitution eliminates one hydrogen‑bond donor/acceptor interaction site compared with the non‑brominated parent, altering both lipophilicity and metabolic stability in a quantifiable manner . Hence, substituting any other regioisomer or the non‑brominated parent into a synthetic sequence or biological assay would change not only the covalent connectivity of downstream products but also the key physicochemical parameters that govern solubility, permeability, and target binding.

Quantitative Differentiation of 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole Against Closest Analogs


Physicochemical Differentiation: Molecular Weight and Predicted LogP Shift vs. Non‑Brominated Parent

Bromination at position 5 increases the molecular weight by +78.90 g·mol⁻¹ and raises the predicted LogP (XLogP3) by approximately +1.0 log unit relative to the non‑brominated 2,6‑dimethylimidazo[2,1‑b][1,3]thiazole, enhancing lipophilicity for improved membrane permeability in cellular assays . This measurable shift in physicochemical properties can be exploited to tune the ADME profile of lead compounds without altering the imidazo[2,1‑b]thiazole pharmacophore.

Lipophilicity Drug‑likeness Medicinal chemistry

Regioisomeric Availability: Unique 5‑Bromo Substitution Pattern Not Offered by 3‑Bromo or 2‑Bromo Isomers

Among the three possible monobromo‑dimethyl regioisomers of the imidazo[2,1‑b]thiazole scaffold, the 5‑bromo‑2,6‑dimethyl isomer is uniquely positioned for palladium‑catalyzed cross‑coupling reactions because the C‑5 position is the most electrophilic site on the thiazole ring [1]. The 3‑bromo isomer (CAS 134670‑36‑3) places the bromine on the imidazole ring, while the 2‑bromo isomer (CAS 2803829‑28‑7) positions it adjacent to the ring‑junction sulfur, each yielding different reactivity profiles . This regioisomeric differentiation is absolute: no other isomer can substitute for the 5‑bromo derivative in reactions requiring C‑5 activation.

Regiochemistry Synthetic building block Cross‑coupling

Single Bromine vs. Dibrominated Analogue: Molecular Weight and PSA Control

The title compound (mono‑brominated, MW 231.12 g·mol⁻¹) offers a molecular weight advantage of −50.84 g·mol⁻¹ compared to the 2,6‑dibromo analogue (CAS 2757592‑66‑6, MW 281.96 g·mol⁻¹) . This lower molecular weight, combined with only one bromine atom, results in a smaller polar surface area (PSA) contribution, which is beneficial for maintaining drug‑like properties (Rule‑of‑5 compliance). For medicinal chemistry programs, the mono‑brominated derivative provides a single reactive handle for diversification, avoiding the synthetic complexity and potential off‑target reactivity associated with two bromine sites.

Halogenation degree Molecular weight Lead optimization

Class‑Level Anticancer and Kinase Inhibitory Activity Associated with 5‑Bromoimidazo[2,1‑b]thiazoles

Although no direct biological data have been published for the exact title compound, 5‑bromo‑substituted imidazo[2,1‑b]thiazoles as a class have demonstrated micromolar antiproliferative activity against cancer cell lines and inhibitory effects on kinases such as V600E‑B‑RAF and RAF1 [1]. In a representative study, a related 5‑bromo‑6‑arylimidazo[2,1‑b]thiazole derivative showed IC₅₀ values in the range of 5–15 µM against HCT‑116 colon cancer cells, whereas the corresponding 5‑unsubstituted analogue was inactive (IC₅₀ > 50 µM) [2]. The 5‑bromo substituent is therefore considered a pharmacophoric element in this chemical series, providing a rational basis for selecting the title compound as a starting point for kinase‑focused medicinal chemistry.

Anticancer Kinase inhibition Imidazo[2,1‑b]thiazole

Recommended Application Scenarios for 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole Based on Differential Evidence


Suzuki–Miyaura Cross‑Coupling for Diversified Kinase Inhibitor Libraries

The unique C‑5 bromine position on the thiazole ring makes this compound an ideal electrophilic partner for palladium‑catalyzed Suzuki couplings to generate 5‑aryl‑imidazo[2,1‑b]thiazole libraries. This reactivity is not accessible with the 3‑bromo or 2‑bromo regioisomers [1], and the single bromine atom simplifies product purification relative to the dibromo analogue . Medicinal chemistry teams building pan‑RAF or VEGFR‑2 inhibitor collections should prioritize this compound as the key building block for C‑5 diversification [2].

Lead Optimization for Enhanced Membrane Permeability

When a lead series based on the imidazo[2,1‑b]thiazole scaffold suffers from low cellular permeability (LogP < 2), introduction of the 5‑bromo substituent provides a calculated LogP increase of approximately +1.0 log unit compared with the non‑brominated parent [1]. This quantifiable lipophilicity enhancement can be exploited to improve passive membrane diffusion without altering the core pharmacophore. Procurement of the 5‑bromo derivative is therefore indicated when structure‑permeability relationship studies reveal a need for higher LogP.

Structure–Activity Relationship (SAR) Studies on Halogen‑Dependent Kinase Inhibition

Class‑level evidence demonstrates that 5‑bromo substitution on the imidazo[2,1‑b]thiazole scaffold can increase antiproliferative potency by ≥ 3‑fold compared with the 5‑unsubstituted analogue (HCT‑116 cell line, MTT assay) [1]. This compound should be used as the brominated probe in systematic SAR studies aimed at understanding the role of C‑5 halogenation in kinase binding and selectivity. Its monobromo nature allows clean interpretation of halogen‑bonding effects without confounding influences from a second bromine atom.

Quote Request

Request a Quote for 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.